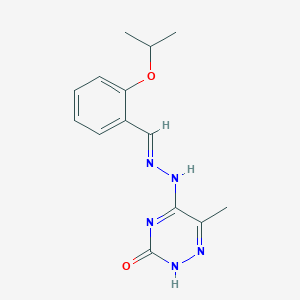
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as IPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. IPT is a hydrazone derivative of 2-isopropoxybenzaldehyde and 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, it is believed to act by binding to specific target molecules and modulating their activity. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to interact with a wide range of proteins and enzymes, including copper ions and N-myristoyltransferase. By binding to these targets, 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can modulate their activity and affect various cellular processes.
Biochemical and Physiological Effects
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and proteins, including copper ions and N-myristoyltransferase. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been found to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for use in laboratory experiments. It is a cost-effective method for producing this compound, and it has been optimized to yield high purity and high yields. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is also a highly selective inhibitor of N-myristoyltransferase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has some limitations as well. Its mechanism of action is not fully understood, and it may interact with other cellular targets in addition to its intended target.
Direcciones Futuras
There are several future directions for the study of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One potential direction is to further investigate its mechanism of action and identify additional cellular targets that it may interact with. This could lead to the development of new therapeutic agents based on the structure of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. Another potential direction is to explore the use of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a fluorescent probe for the detection of other metal ions in biological samples. This could lead to the development of new diagnostic tools for various diseases. Finally, 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone could be used as a starting point for the development of new inhibitors of N-myristoyltransferase, which could have potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of 2-isopropoxybenzaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain the final product. The synthesis of 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been optimized to yield high purity and high yields, making it a cost-effective method for producing this compound.
Aplicaciones Científicas De Investigación
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. 2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been used as a fluorescent probe for the detection of copper ions in biological samples. It has also been used as a selective inhibitor of the enzyme N-myristoyltransferase, which is involved in the regulation of various cellular processes.
Propiedades
Nombre del producto |
2-Isopropoxybenzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
|---|---|
Fórmula molecular |
C14H17N5O2 |
Peso molecular |
287.32 g/mol |
Nombre IUPAC |
6-methyl-5-[(2E)-2-[(2-propan-2-yloxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C14H17N5O2/c1-9(2)21-12-7-5-4-6-11(12)8-15-18-13-10(3)17-19-14(20)16-13/h4-9H,1-3H3,(H2,16,18,19,20)/b15-8+ |
Clave InChI |
BHDFSQQXAZUQBW-OVCLIPMQSA-N |
SMILES isomérico |
CC1=NNC(=O)N=C1N/N=C/C2=CC=CC=C2OC(C)C |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2OC(C)C |
SMILES canónico |
CC1=NNC(=O)N=C1NN=CC2=CC=CC=C2OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)

![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)
![2-[4-(1,3-dioxoisoindol-2-yl)butylsulfanyl]-6-(4-methylphenyl)-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B254258.png)

![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)

![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)


![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)
